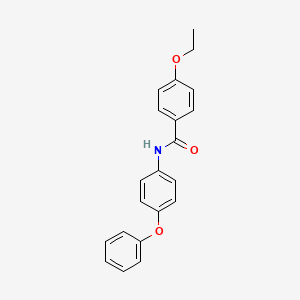
4-ethoxy-N-(4-phenoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-phenoxyphenyl)benzamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of a specific protein kinase, and has been shown to have a range of effects on cellular processes. In
Aplicaciones Científicas De Investigación
4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of cancer, as 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to inhibit the growth of cancer cells in vitro. In addition, 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have potential applications in the study of Alzheimer's disease, as it has been shown to inhibit the formation of amyloid beta plaques in the brain. Other potential applications of 4-ethoxy-N-(4-phenoxyphenyl)benzamide include the study of inflammation, autoimmune diseases, and metabolic disorders.
Mecanismo De Acción
4-ethoxy-N-(4-phenoxyphenyl)benzamide is a selective inhibitor of the protein kinase CK2, which plays a critical role in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have a range of effects on cellular processes, including the inhibition of cancer cell growth and the prevention of amyloid beta plaque formation in the brain.
Biochemical and Physiological Effects:
4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-ethoxy-N-(4-phenoxyphenyl)benzamide inhibits the growth of cancer cells, prevents the formation of amyloid beta plaques in the brain, and reduces inflammation. In vivo studies have shown that 4-ethoxy-N-(4-phenoxyphenyl)benzamide can reduce tumor growth in mice, and can improve cognitive function in a mouse model of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-ethoxy-N-(4-phenoxyphenyl)benzamide in lab experiments is its selectivity for CK2, which allows researchers to study the specific effects of inhibiting this protein kinase. In addition, 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to be a reliable and reproducible compound, which makes it a useful tool for scientific research. However, one limitation of using 4-ethoxy-N-(4-phenoxyphenyl)benzamide is that it is a relatively new compound, and there is still much to be learned about its potential applications and limitations.
Direcciones Futuras
There are many potential future directions for research on 4-ethoxy-N-(4-phenoxyphenyl)benzamide. One area of research is in the study of cancer, where 4-ethoxy-N-(4-phenoxyphenyl)benzamide has shown promise as a potential treatment for a range of cancers. Another area of research is in the study of Alzheimer's disease, where 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been shown to have potential as a therapy for preventing the formation of amyloid beta plaques in the brain. Other potential areas of research include the study of inflammation, autoimmune diseases, and metabolic disorders. As research on 4-ethoxy-N-(4-phenoxyphenyl)benzamide continues, it is likely that new applications and limitations of this compound will be discovered, making it an important tool for scientific research in the years to come.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(4-phenoxyphenyl)benzamide involves several steps, including the reaction of 4-phenoxyphenol with ethyl 4-chlorobenzoate to produce ethyl 4-(4-phenoxyphenyl)benzoate. This intermediate is then reacted with ethylamine to produce 4-ethoxy-N-(4-phenoxyphenyl)benzamide. The synthesis of 4-ethoxy-N-(4-phenoxyphenyl)benzamide has been described in detail in several scientific publications, and has been shown to be a reliable and reproducible method for producing this compound.
Propiedades
IUPAC Name |
4-ethoxy-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-18-12-8-16(9-13-18)21(23)22-17-10-14-20(15-11-17)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJONPFCTVIHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-nitro-8-{4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}quinoline](/img/structure/B5169382.png)




![2-[(5-{2-[(2,5-dichlorophenyl)sulfonyl]carbonohydrazonoyl}-2-methoxybenzyl)oxy]benzamide](/img/structure/B5169426.png)
![5-{5-bromo-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5169430.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5169437.png)
![N-[2-(tert-butylthio)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B5169459.png)
![N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-5-nitro-2-furamide](/img/structure/B5169463.png)
![4-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)thiomorpholine](/img/structure/B5169465.png)


